molecular formula C18H26N2O5S B297163 ethyl 1-[N-benzyl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate

ethyl 1-[N-benzyl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate

Cat. No. B297163
M. Wt: 382.5 g/mol
InChI Key: MKWHNZNIJRVVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[N-benzyl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate, commonly known as Boc-Gly-Pip, is a chemical compound used in scientific research. It is a derivative of the amino acid glycine and is used in the synthesis of various peptides and proteins.

Mechanism of Action

Boc-Gly-Pip does not have a specific mechanism of action as it is used as a building block for the synthesis of peptides and proteins. However, it can affect the conformation and properties of the synthesized peptides and proteins. The presence of Boc-Gly-Pip in a peptide or protein sequence can affect its solubility, stability, and biological activity.
Biochemical and Physiological Effects
Boc-Gly-Pip does not have any direct biochemical or physiological effects as it is not used as a drug. However, the peptides and proteins synthesized using Boc-Gly-Pip as a building block may have various biochemical and physiological effects depending on their sequence and biological activity.

Advantages and Limitations for Lab Experiments

Boc-Gly-Pip has several advantages for lab experiments. It is readily available and can be easily synthesized in large quantities. It is also stable under standard laboratory conditions and can be stored for long periods without degradation. Additionally, Boc-Gly-Pip is compatible with various coupling agents and protecting groups commonly used in peptide synthesis.
However, Boc-Gly-Pip has some limitations for lab experiments. It is relatively expensive compared to other amino acid derivatives, which can limit its use in large-scale peptide synthesis. Additionally, Boc-Gly-Pip may not be suitable for the synthesis of peptides and proteins with specific biological activities or structural features.

Future Directions

Boc-Gly-Pip has several potential future directions in scientific research. One area of interest is the development of new coupling agents and protecting groups that can improve the efficiency and selectivity of peptide synthesis using Boc-Gly-Pip. Another area of interest is the synthesis of peptides and proteins with specific biological activities or structural features using Boc-Gly-Pip as a building block. Additionally, Boc-Gly-Pip can be used in the development of new protease inhibitors and enzyme substrates for drug discovery and development.

Synthesis Methods

Boc-Gly-Pip is synthesized by the reaction between N-benzyl-N-(methylsulfonyl)glycine and 4-piperidinecarboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA). The reaction yields Boc-Gly-Pip as a white solid that can be purified by column chromatography. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Boc-Gly-Pip is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) as a protected amino acid residue. Boc-Gly-Pip can also be used as a precursor for the synthesis of other amino acids and peptides. Additionally, Boc-Gly-Pip can be used as a substrate for enzymatic reactions, such as protease cleavage assays.

properties

Molecular Formula

C18H26N2O5S

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 1-[2-[benzyl(methylsulfonyl)amino]acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H26N2O5S/c1-3-25-18(22)16-9-11-19(12-10-16)17(21)14-20(26(2,23)24)13-15-7-5-4-6-8-15/h4-8,16H,3,9-14H2,1-2H3

InChI Key

MKWHNZNIJRVVLD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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